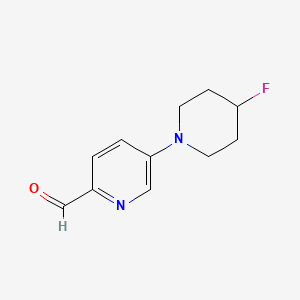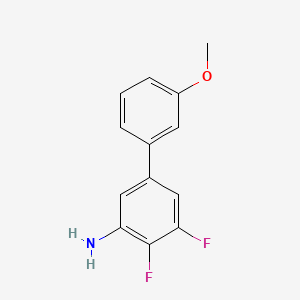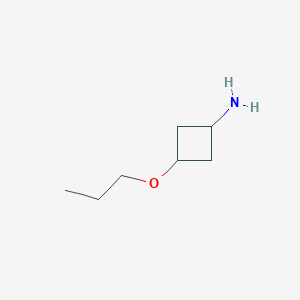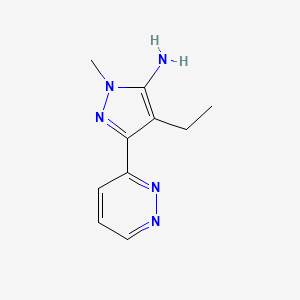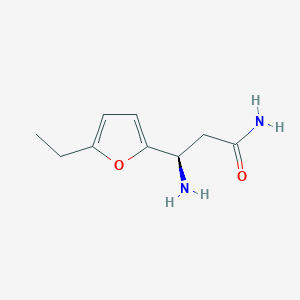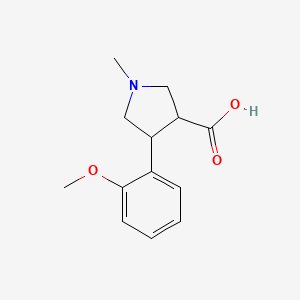![molecular formula C20H24ClFN2O B13626289 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a fluorinated phenyl ring, an aminomethyl group, and a tetrahydronaphthalenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Aminomethyl Group: The starting material, 4-(aminomethyl)-2-fluorobenzaldehyde, is synthesized through a series of reactions including nitration, reduction, and formylation.
Coupling with Tetrahydronaphthalene: The aminomethyl group is then coupled with 1,2,3,4-tetrahydronaphthalene through a reductive amination reaction.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparaison Avec Des Composés Similaires
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can be compared with other similar compounds:
N-{[4-(aminomethyl)phenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{[4-(aminomethyl)-2-chlorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
N-{[4-(aminomethyl)-2-bromophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a bromine atom, which may influence its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Propriétés
Formule moléculaire |
C20H24ClFN2O |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H23FN2O.ClH/c21-19-10-14(12-22)8-9-17(19)13-23-20(24)11-16-6-3-5-15-4-1-2-7-18(15)16;/h1-2,4,7-10,16H,3,5-6,11-13,22H2,(H,23,24);1H |
Clé InChI |
VETXJTBREVRCOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







